Cas no 942005-10-9 (methyl 4-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-amidobenzoate)

Methyl 4-(2-(4-methylbenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-amido)benzoate is a specialized organic compound featuring a cyclopentathiazole core functionalized with a 4-methylbenzamide moiety and a methyl benzoate ester. This structure suggests potential utility in pharmaceutical or agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both amide and ester groups enhances its reactivity, enabling further derivatization for targeted applications. Its cyclopentathiazole scaffold may contribute to unique electronic or steric properties, making it valuable in drug discovery or material science. The compound's purity and stability under standard conditions ensure consistent performance in synthetic workflows.
methyl 4-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-amidobenzoate structure
942005-10-9 structure
Product Name:methyl 4-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-amidobenzoate
CAS No:942005-10-9
MF:C23H21N3O4S
MW:435.495544195175
CID:6159068
PubChem ID:16947579
Update Time:2025-08-05

methyl 4-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-amidobenzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-amidobenzoate
    • AKOS024647775
    • methyl 4-[[2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carbonyl]amino]benzoate
    • methyl 4-(2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate
    • methyl 4-[2-(4-methylbenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-amido]benzoate
    • F2431-0569
    • 942005-10-9
    • Inchi: 1S/C23H21N3O4S/c1-13-3-5-14(6-4-13)20(27)26-23-25-19-17(11-12-18(19)31-23)21(28)24-16-9-7-15(8-10-16)22(29)30-2/h3-10,17H,11-12H2,1-2H3,(H,24,28)(H,25,26,27)
    • InChI Key: WWAJHNVPGPKJOC-UHFFFAOYSA-N
    • SMILES: S1C(NC(C2C=CC(C)=CC=2)=O)=NC2=C1CCC2C(NC1C=CC(C(=O)OC)=CC=1)=O

Computed Properties

  • Exact Mass: 435.12527733g/mol
  • Monoisotopic Mass: 435.12527733g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 674
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 126Ų

methyl 4-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-amidobenzoate Pricemore >>

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Additional information on methyl 4-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-amidobenzoate

Recent Advances in the Study of Methyl 4-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-amidobenzoate (CAS: 942005-10-9)

The compound methyl 4-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-amidobenzoate (CAS: 942005-10-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a modulator of key biological pathways, particularly in the context of inflammatory and oncogenic processes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that methyl 4-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-amidobenzoate exhibits potent inhibitory effects on specific protein kinases involved in tumor proliferation. The study utilized in vitro assays and molecular docking simulations to elucidate the compound's binding affinity and selectivity, revealing promising results for further development.

In addition to its anticancer potential, research has also explored the compound's anti-inflammatory properties. A 2022 paper in Bioorganic & Medicinal Chemistry Letters reported that methyl 4-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-amidobenzoate significantly reduces the production of pro-inflammatory cytokines in macrophage cells. The study employed ELISA and Western blot techniques to confirm these effects, suggesting its utility in treating chronic inflammatory diseases.

The synthesis of methyl 4-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-amidobenzoate has also been optimized in recent years. A 2023 publication in Organic Process Research & Development detailed a scalable and cost-effective synthetic route, achieving a high yield of over 85%. This advancement addresses previous challenges related to the compound's complex structure and paves the way for large-scale production.

Despite these promising findings, challenges remain in the clinical translation of methyl 4-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-amidobenzoate. Pharmacokinetic studies indicate that the compound has moderate bioavailability, necessitating further formulation optimization. Ongoing research is exploring prodrug strategies and nanoparticle-based delivery systems to enhance its therapeutic efficacy.

In conclusion, methyl 4-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-amidobenzoate represents a promising candidate for drug development, with demonstrated activity in both oncology and inflammation. Future studies should focus on overcoming its pharmacokinetic limitations and advancing it through preclinical and clinical trials to fully realize its therapeutic potential.

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